molecular formula C15H17FN4O B2899322 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide CAS No. 1797223-71-2

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide

Cat. No. B2899322
M. Wt: 288.326
InChI Key: HGEYFXBPCKBUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine, a secondary amine . For instance, a new organic material 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) was synthesized via Knoevenagel condensation reaction followed by metathesization reaction .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed using various spectroscopic techniques. For example, NMR analysis (1H and 13C) reveals that nuclei of respective signals from hydrogen and carbon confirm the molecular structure . The molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be influenced by temperature. For instance, the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, was found to be significantly impacted by temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the chemical formula of 4-Dimethylaminopyridine is C7H10N2, with a molar mass of 122.17 g/mol. It appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Safety And Hazards

4-Dimethylaminopyridine is considered hazardous. It is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, serious eye damage, and causes damage to organs .

Future Directions

The future directions of research on similar compounds could involve exploring their potential applications in various fields. For instance, 4-N,N-Dimethylaminopyridine (DMAP) promoted selective oxidation of methyl aromatics with molecular oxygen has been developed, exhibiting higher catalytic activity than other pyridine analogues .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-10-8-14(20(2)3)19-13(18-10)9-17-15(21)11-6-4-5-7-12(11)16/h4-8H,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYFXBPCKBUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide

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